molecular formula C8H15NO3 B1652812 Quinuclidine-3-carboxylic acid hydrate CAS No. 1609402-70-1

Quinuclidine-3-carboxylic acid hydrate

Cat. No.: B1652812
CAS No.: 1609402-70-1
M. Wt: 173.21
InChI Key: FEHARJIPIFMLRE-UHFFFAOYSA-N
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Description

Quinuclidine-3-carboxylic acid hydrate is a chemical compound with the molecular formula C8H13NO2·H2O. It is a derivative of quinuclidine, a bicyclic amine, and is known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinuclidine-3-carboxylic acid hydrate typically involves the reaction of quinuclidine with carboxylic acid derivatives under specific conditions. One common method includes the use of catalytic systems derived from [Ir(cod)Cl]2 and Feringa ligands, which allow for the production of quinuclidine derivatives under mild conditions with high yields and selectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final hydrated product .

Chemical Reactions Analysis

Types of Reactions: Quinuclidine-3-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidine-3-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction can produce simpler amine derivatives .

Mechanism of Action

The mechanism of action of quinuclidine-3-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. For instance, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This action can modulate neurotransmission and has therapeutic potential for conditions like Alzheimer’s disease . Additionally, the compound’s structure allows it to participate in hydrogen atom transfer reactions, which are crucial in various biochemical processes .

Comparison with Similar Compounds

Quinuclidine-3-carboxylic acid hydrate can be compared with other similar compounds such as:

Uniqueness: What sets this compound apart is its specific functional groups and the presence of a carboxylic acid moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.H2O/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHARJIPIFMLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609402-70-1
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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